N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide
Overview
Description
N-(2-chlorophenyl)-2-[(3-ethyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C22H18ClN3O2S2 and its molecular weight is 456 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Synthesis and Evaluation of Antitumor Activity : New derivatives of 4-substituted thieno[3,2-d]pyrimidine were synthesized and evaluated for their antitumor activities. These compounds demonstrated potent anticancer activity against human cancer cell lines, including breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some compounds displayed activity levels comparable to that of the reference drug, doxorubicin (Hafez & El-Gazzar, 2017).
In Vitro Antitumor Evaluation of Pyrazolo[3,4-d]Pyrimidine Derivatives : A series of 3-(methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives were synthesized and their antitumor activities were evaluated against the human breast adenocarcinoma cell line MCF7. Among them, a specific compound was identified as the most active, showing significant potential for further development as an antitumor agent (El-Morsy, El-Sayed, & Abulkhair, 2017).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Thiazolidinone and Acetidinone Derivatives : New derivatives were synthesized and evaluated for their antimicrobial activity against various microorganisms. These compounds showed promising antimicrobial properties, indicating their potential for further exploration as antimicrobial agents (Mistry, Desai, & Intwala, 2009).
Antimicrobial Activities of Novel Compounds : A study focused on the synthesis of new compounds with potential antimicrobial activities. These compounds were tested against both Gram-negative and Gram-positive bacteria, revealing significant efficacy. The findings suggest a promising avenue for the development of new antimicrobial agents (Hafez, El-Gazzar, & Zaki, 2016).
properties
IUPAC Name |
N-(2-chlorophenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-2-26-21(28)20-19(15(12-29-20)14-8-4-3-5-9-14)25-22(26)30-13-18(27)24-17-11-7-6-10-16(17)23/h3-12H,2,13H2,1H3,(H,24,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALWUQVLYBREOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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